CWP232291 was obtained from JW Pharmaceutical Corporation, based in Seoul, South Korea. It is currently undergoing clinical evaluations, including Phase I and II trials, to assess its efficacy and safety in treating conditions like acute myeloid leukemia and other cancers characterized by Wnt pathway activation .
The synthesis of CWP232291 involves several steps that can be categorized into distinct methodologies. The compound is derived from thienopyrimidine derivatives through a series of chemical reactions.
CWP232291's molecular structure plays a crucial role in its function as a Wnt/β-catenin inhibitor.
The compound features a thienopyrimidine core structure that is essential for its interaction with target proteins involved in the Wnt signaling pathway. Its specific arrangement allows for effective binding to β-catenin and modulation of its activity.
CWP232291 participates in several chemical reactions that are critical for its biological activity.
The action of CWP232291 is primarily focused on modulating the Wnt/β-catenin signaling pathway.
Understanding the physical and chemical properties of CWP232291 is essential for its application in pharmacology.
CWP232291 has significant potential applications in scientific research and medicine:
CWP232291 induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and subsequent apoptosis in cancer cells. In castration-resistant prostate cancer (CRPC) models, CWP232291 upregulates the proapoptotic protein CHOP (CCAAT/enhancer-binding protein homologous protein) and activates caspase-3, leading to proteasomal degradation of β-catenin. This process reduces cytoplasmic β-catenin levels by >60% and suppresses its nuclear translocation, as confirmed by western blotting and fluorescence microscopy [1] [2] [5]. The ER stress pathway thus serves as a primary mechanism for disabling Wnt/β-catenin signaling.
CWP232291’s active metabolite, CWP232204, binds to Sam68, an RNA-binding protein involved in alternative splicing and cell-cycle regulation. This interaction disrupts Sam68’s function in mitotic progression and promotes apoptosis. In acute myeloid leukemia (AML) models, Sam68 inhibition correlates with reduced proliferation and increased caspase-dependent cell death. The Sam68 binding is specific to malignant cells, sparing normal hematopoietic precursors, indicating a tumor-selective mechanism [6] [7].
CWP232291 downregulates survivin (BIRC5), an inhibitor of apoptosis protein (IAP), by >50% in prostate and ovarian cancer cell lines. This occurs via inhibition of β-catenin-dependent transcription, which normally sustains survivin expression. Concomitant reductions in Bcl-2 and MCL1 further shift cellular equilibrium toward apoptosis. In CRPC patient-derived xenografts, survivin suppression synergizes with ER stress to amplify caspase-3 activation [5] [8].
Table 1: Key Molecular Mechanisms of CWP232291 in Wnt/β-Catenin Inhibition
Target | Effect of CWP232291 | Functional Outcome | Validated Cancer Models |
---|---|---|---|
ER Stress Sensors | ↑ CHOP, ↑ cleaved caspase-3 | β-catenin degradation; apoptosis | CRPC [1] [5] |
Sam68 | Disrupted binding to RNA/DNA | Cell-cycle arrest; apoptosis | AML [6] |
Survivin (BIRC5) | ↓ Expression (>50%) | Caspase-3 activation; reduced cell viability | CRPC, ovarian cancer [5] |
CWP232291 suppresses TCF/LEF1-driven gene expression by blocking β-catenin nuclear translocation. Luciferase reporter assays in CRPC cells show >70% reduction in TCF/LEF transcriptional activity post-treatment. This directly downregulates Wnt target genes (e.g., AXIN2, MYC, CCND1), impairing cell proliferation and survival. In ovarian cancer patient-derived organoids, TCF/LEF inhibition synergizes with cisplatin to overcome chemoresistance [2] [6].
In CRPC, CWP232291 disrupts bidirectional crosstalk between β-catenin and androgen receptor (AR) pathways. It reduces AR and AR-V7 splice variant expression by 40–60% by inhibiting β-catenin-mediated coactivation. Chromatin immunoprecipitation (ChIP) assays confirm diminished AR occupancy at Wnt-related genes (e.g., WNT5A, LEF1). Conversely, AR blockade enhances CWP232291’s suppression of β-catenin, creating a feedback loop that augments efficacy in CRPC [2] [5] [9].
Table 2: Transcriptional Targets Modulated by CWP232291
Gene | Regulation | Biological Role | Impact of CWP232291 |
---|---|---|---|
AXIN2 | Downregulated | Negative Wnt regulator | ↑ 2.5-fold; stabilizes destruction complex |
MYC | Downregulated | Cell proliferation | ↓ 60–70%; induces G1/S arrest |
WNT5A | Downregulated | Non-canonical Wnt ligand | ↓ 40%; blocks AR coactivation |
LEF1 | Downregulated | TCF/LEF transcription factor | ↓ 55%; inhibits β-catenin nuclear entry |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: